

A Technical Guide to the Spectroscopic Characterization of 3-Morpholin-4-ylbenzonitrile

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Compound of Interest

Compound Name: 3-Morpholin-4-ylbenzonitrile

Cat. No.: B1588264

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Introduction

3-Morpholin-4-ylbenzonitrile is a fascinating molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which marries a polar morpholine ring to a cyano-substituted aromatic system, imparts a unique combination of properties that are valuable in the development of novel chemical entities. As with any compound of interest, a thorough understanding of its molecular architecture is paramount. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal identification and characterization of this compound.

This document is structured to provide not just the spectral data, but also the scientific rationale behind the interpretation of this data. We will delve into the expected chemical shifts, vibrational modes, and fragmentation patterns, drawing upon fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of **3-Morpholin-4-ylbenzonitrile**, with key atomic numbering that will be referenced throughout this guide.

Caption: Molecular structure of **3-Morpholin-4-ylbenzonitrile**.

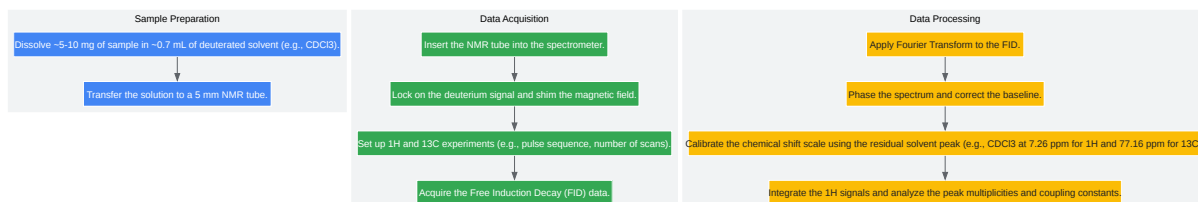
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can piece together the molecular framework with a high degree of confidence.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis



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Caption: Standard workflow for NMR data acquisition and processing.

^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Morpholin-4-ylbenzonitrile** is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.

Table 1: Predicted ^1H NMR Chemical Shifts and Assignments

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4 - 7.2	m	1H	Ar-H	Aromatic protons in this region are typical. ^[1]
~7.1 - 6.9	m	3H	Ar-H	The electron-donating morpholine group will shield the ortho and para protons, shifting them upfield.
~3.9 - 3.7	t	4H	-O-CH ₂ -	Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.3 - 3.1	t	4H	-N-CH ₂ -	Protons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those next to oxygen.

^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts and Assignments

Chemical Shift (δ , ppm)	Assignment	Rationale
~152	Ar-C (C-N)	The carbon atom directly attached to the nitrogen of the morpholine ring will be significantly deshielded.
~133 - 120	Ar-C	Aromatic carbons typically resonate in this range. [1]
~119	-C \equiv N	The carbon of the nitrile group has a characteristic chemical shift.
~115	Ar-C (C-CN)	The carbon bearing the nitrile group.
~67	-O-CH ₂ -	The carbons adjacent to the oxygen in the morpholine ring are deshielded.
~49	-N-CH ₂ -	The carbons adjacent to the nitrogen are less deshielded than those next to the oxygen.

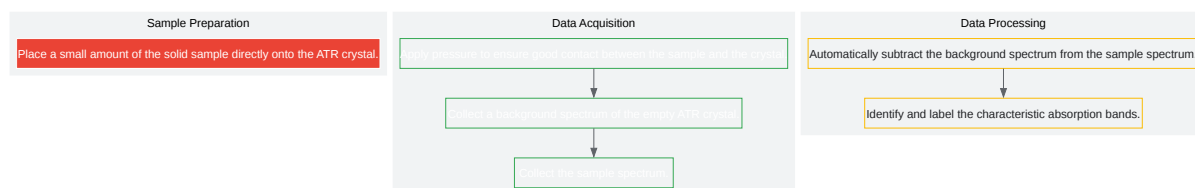
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis



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Caption: Standard workflow for ATR-IR data acquisition.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of **3-Morpholin-4-ylbenzonitrile** will be dominated by absorptions from the aromatic ring, the nitrile group, and the morpholine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Intensity
~3100 - 3000	C-H stretch	Aromatic	Medium
~2950 - 2850	C-H stretch	Aliphatic (Morpholine)	Medium-Strong
~2230 - 2210	C≡N stretch	Nitrile	Strong, Sharp
~1600 - 1450	C=C stretch	Aromatic Ring	Medium-Strong
~1250 - 1050	C-O stretch	Ether (Morpholine)	Strong
~1150 - 1000	C-N stretch	Amine (Morpholine)	Medium

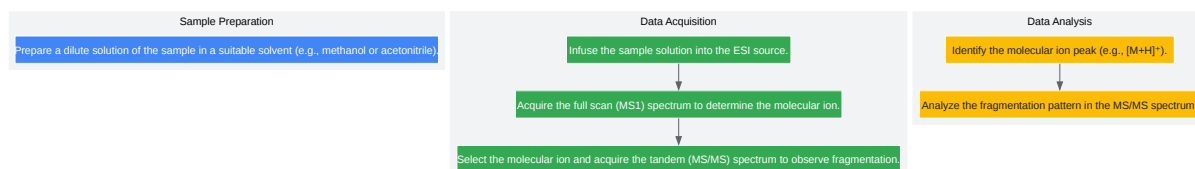
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like **3-Morpholin-4-ylbenzonitrile**.

Workflow for ESI-MS Analysis



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Caption: Standard workflow for ESI-MS data acquisition.

Expected Mass Spectrum and Fragmentation

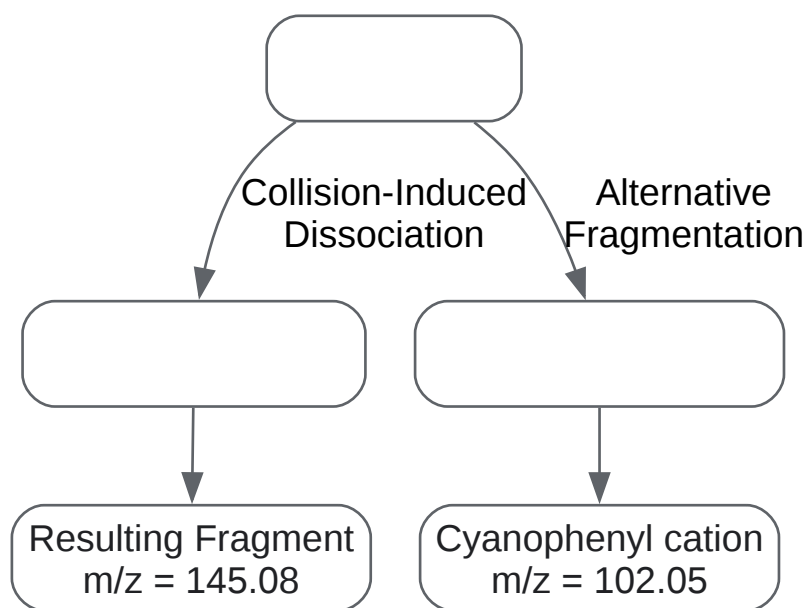
The molecular formula of **3-Morpholin-4-ylbenzonitrile** is $C_{11}H_{12}N_2O$, with a monoisotopic mass of approximately 188.09 Da. In positive-ion ESI-MS, the most prominent ion is expected to be the protonated molecule, $[M+H]^+$, at an m/z of approximately 189.10.^[2]

Table 4: Predicted Mass Spectrometry Data

m/z (amu)	Ion
189.10	$[M+H]^+$
211.08	$[M+Na]^+$

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is the cleavage of the morpholine ring.



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References

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